molecular formula C25H20N2O3 B3008824 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide CAS No. 955686-39-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Cat. No. B3008824
CAS RN: 955686-39-2
M. Wt: 396.446
InChI Key: JSOIJRYAZNMVNW-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a complex organic molecule that appears to be derived from the fusion of a furan moiety with a tetrahydroisoquinoline structure, further modified by the attachment of a naphthamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinolinone compounds involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. This reaction has been shown to be diastereoselective in pyridine, favoring the trans isomer of the tetrahydroisoquinoline carboxylic acid . Subsequent transformations of the carboxylic acid group into cyclic aminomethyl groups yield various tetrahydroisoquinolinones . This suggests that a similar approach could be employed for the synthesis of this compound, with additional steps to introduce the naphthamide moiety.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely exhibit a planar furan ring, a partially saturated tetrahydroisoquinoline ring system, and a planar naphthamide group. The spatial arrangement of these groups would be critical in determining the molecule's reactivity and interaction with biological targets. The stereochemistry, particularly at the tetrahydroisoquinoline ring, could significantly influence the compound's properties, as seen in the diastereoselectivity observed in related compounds .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The furan ring is known for its reactivity due to the aromatic ether, while the tetrahydroisoquinoline and naphthamide moieties would offer sites for further functionalization. The synthesis of naphtho[2,3-b]furan-4,9-dione derivatives via C,O-dialkylation of β-dicarbonyl compounds with naphthoquinones suggests that similar C,O-dialkylation strategies could be applicable to the furan and naphthamide components of the target compound .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity would be influenced by the compound's molecular structure. The presence of both aromatic and aliphatic regions within the molecule suggests potential for moderate solubility in organic solvents. The chemical properties, including acidity, basicity, and reactivity, would be determined by the functional groups present. The carboxylic acid derivative in the tetrahydroisoquinoline and the amide group in the naphthamide would contribute to the compound's overall acidity and hydrogen bonding potential.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is involved in various synthesis techniques, such as the transformation of specific acids and benzylisoquinolines into benzo[b]naphtho[2,3-d]furan-6,11-diones (Martínez et al., 1998). The synthesis of related furonaphthoquinones and their derivatives has also been explored (Kakisawa & Tateishi, 1970).
  • Chemical Reactions : A facile synthesis method for derivatives, including a reaction involving ultrasound-assisted steps, has been described (高文涛 et al., 2016). Another study detailed the selective synthesis of tetrahydroisoquinolinones incorporating pharmacological interest fragments (Kandinska, Kozekov, & Palamareva, 2006).

Biological Activities and Applications

  • Antimicrobial Activities : Novel nitrogen-containing naphtho(2,1-b)furan derivatives have been synthesized and evaluated for their antibacterial and antifungal activities (Nagaraja et al., 2007).
  • Catalysis and Reactions : A study described a copper-catalyzed reaction involving tetrahydroisoquinolines, demonstrating regio and diastereoselective bond formations (Gupta et al., 2016). Another research focused on the synthesis of furoquinolines catalyzed by platinum complexes, highlighting their potential biological activities (Barluenga et al., 2008).
  • Antitumor Properties : The synthesis of 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones and their antitumor evaluation were reported, indicating potential pharmacological applications (Iribarra et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with different biological targets. Further studies could also aim to optimize its synthesis process .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-24(22-8-3-6-18-5-1-2-7-21(18)22)26-20-11-10-17-12-13-27(16-19(17)15-20)25(29)23-9-4-14-30-23/h1-11,14-15H,12-13,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOIJRYAZNMVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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